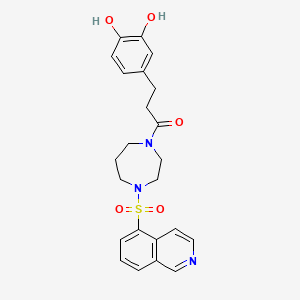
Rock2-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rock2-IN-5: is a hybrid compound that combines structural fragments of the Rho kinase inhibitor fasudil and the NRF2 inducers caffeic and ferulic acids. This compound has shown potential for research in Amyotrophic Lateral Sclerosis (ALS) with a SOD1 mutation. The compound is specifically designed to inhibit Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), which plays a significant role in various cellular processes, including inflammation, fibrosis, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rock2-IN-5 is synthesized by combining structural fragments of fasudil, caffeic acid, and ferulic acid. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: The industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions: Rock2-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups present in the caffeic and ferulic acid moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry: Rock2-IN-5 is used as a research tool to study the inhibition of ROCK2 and its effects on various cellular processes .
Biology: In biological research, this compound is used to investigate the role of ROCK2 in cellular functions such as cell migration, adhesion, and cytoskeletal organization .
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cardiovascular diseases, fibrosis, and neurodegenerative disorders like ALS .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel treatments.
Mechanism of Action
Rock2-IN-5 exerts its effects by selectively inhibiting ROCK2, a serine/threonine kinase involved in various cellular processes . The inhibition of ROCK2 leads to decreased activation of STAT3 and other transcription factors, resulting in the downregulation of pro-inflammatory cytokines and the upregulation of regulatory T cells . This mechanism is particularly relevant in the context of inflammation and fibrosis, where ROCK2 plays a central role .
Comparison with Similar Compounds
Fasudil: A Rho kinase inhibitor used to treat cerebral vasospasm and pulmonary hypertension.
Belumosudil: A selective ROCK2 inhibitor used in the treatment of chronic graft-versus-host disease.
KD025: Another ROCK2 inhibitor with applications in cardiovascular and fibrotic diseases.
Uniqueness: Rock2-IN-5 is unique due to its hybrid structure, combining elements of fasudil and NRF2 inducers caffeic and ferulic acids. This unique structure allows it to target ROCK2 with high specificity and potency, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C23H25N3O5S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one |
InChI |
InChI=1S/C23H25N3O5S/c27-20-7-5-17(15-21(20)28)6-8-23(29)25-11-2-12-26(14-13-25)32(30,31)22-4-1-3-18-16-24-10-9-19(18)22/h1,3-5,7,9-10,15-16,27-28H,2,6,8,11-14H2 |
InChI Key |
YJSJKVMKZYLGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)CCC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



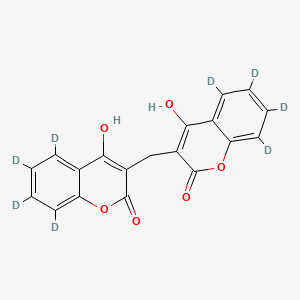
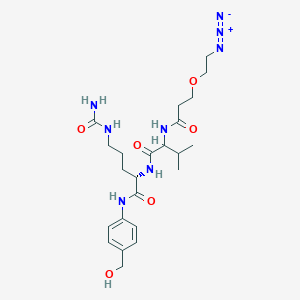
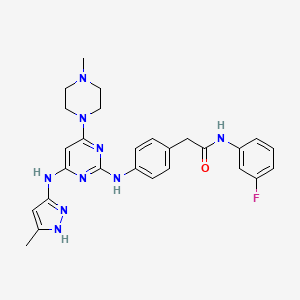
![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)
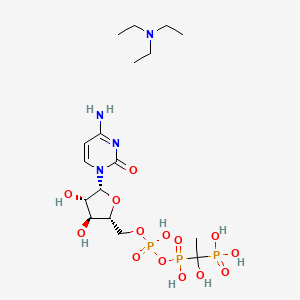

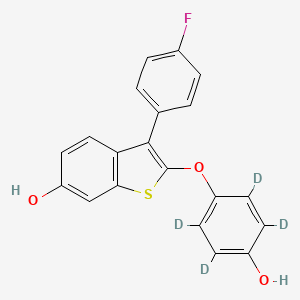
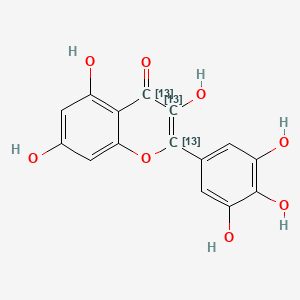
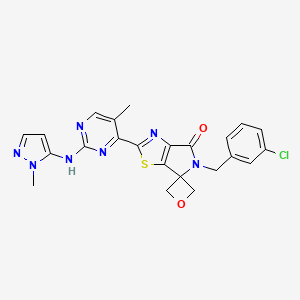
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)


